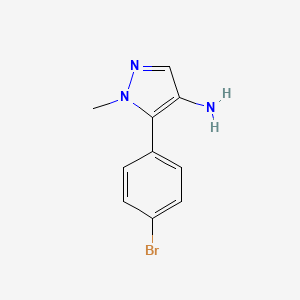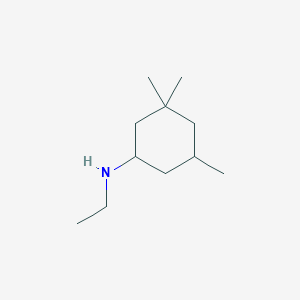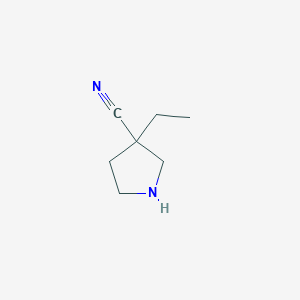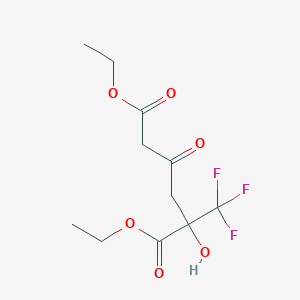
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole derivative. One common method includes the use of a metal catalyst and glacial acetic acid. The reaction is carried out under vacuum, followed by hydrogenation and reduction steps using Raney nickel as a catalyst . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through reduction and purification steps.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of high-pressure autoclaves, controlled temperature and pressure conditions, and efficient catalysts to facilitate the reaction. The use of a one-pot synthesis method helps in reducing the generation of waste and improving the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of functionalized polymers
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorophenyl group enhances its binding affinity to target proteins, while the pyrrole ring contributes to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a fluorophenyl group and a pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Eigenschaften
Molekularformel |
C12H10FNO |
|---|---|
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-8H,1H3 |
InChI-Schlüssel |
OBQOTDUKZZNNBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)



![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)





![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)


